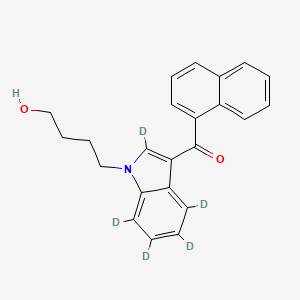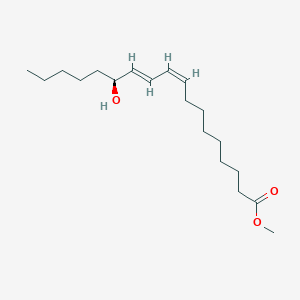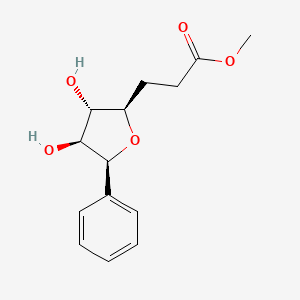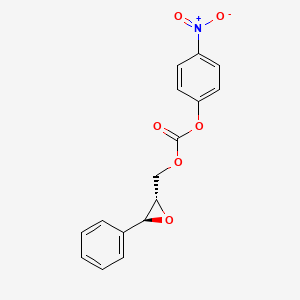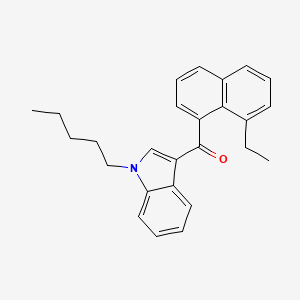
(8-ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone is a synthetic compound that belongs to the class of naphthoylindoles This compound is known for its complex structure, which includes a naphthalene ring substituted with an ethyl group and an indole ring substituted with a pentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone typically involves the condensation of 8-ethylnaphthalene-1-carboxylic acid with 1-pentyl-1H-indole-3-carboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and distillation to isolate and purify the compound. Advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(8-ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It has been studied for its potential biological activities, including interactions with specific receptors and enzymes.
Medicine: Research has investigated its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Mechanism of Action
The mechanism of action of (8-ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(4-ethyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone: Similar structure with a different substitution pattern on the naphthalene ring.
JWH-018: A well-known synthetic cannabinoid with a similar indole structure but different substituents.
Uniqueness
(8-ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the naphthalene ring and the pentyl group on the indole ring distinguishes it from other similar compounds, potentially leading to different interactions with molecular targets and unique applications .
Properties
CAS No. |
2237963-41-4 |
|---|---|
Molecular Formula |
C26H27NO |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(8-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
InChI |
InChI=1S/C26H27NO/c1-3-5-8-17-27-18-23(21-14-6-7-16-24(21)27)26(28)22-15-10-13-20-12-9-11-19(4-2)25(20)22/h6-7,9-16,18H,3-5,8,17H2,1-2H3 |
InChI Key |
FRVNYZYXZMSTJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



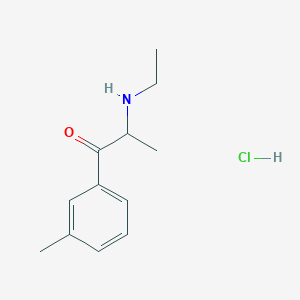
![6-[(1R,2R,3S,5S)-2-[(Z)-4-carboxybut-2-enyl]-3,5-dihydroxycyclopentyl]-4-oxohexanoic acid](/img/structure/B10766787.png)
![3-[[(1R,3R)-3-carboxycyclohexyl]carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic acid](/img/structure/B10766789.png)
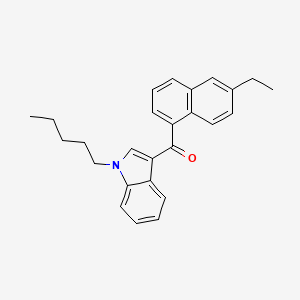
![8-(2,6-Dioxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl)-6-oxooctanoic acid](/img/structure/B10766820.png)
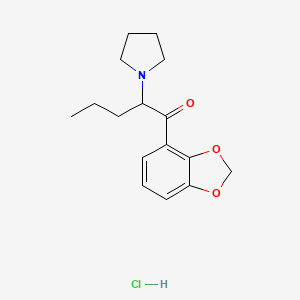

![[7-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766842.png)
